Antitumor agent-130
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-130, also known as Compound 7b, is a potent inhibitor of p300 histone acetyltransferases (HAT) with an IC50 of 1.51 μM . This compound has shown significant potential in inhibiting tumor growth and invasion both in vitro and in vivo, especially when combined with doxorubicin . It is primarily used in cancer research due to its ability to modulate epigenetic markers and influence gene expression.
準備方法
The synthesis of antitumor agent-130 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Antitumor agent-130 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific functional groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different derivatives with altered biological properties.
科学的研究の応用
Antitumor agent-130 has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of histone acetyltransferase inhibition on gene expression and epigenetic modifications.
Biology: Researchers use this compound to investigate cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Industry: While its industrial applications are limited, it may be used in the development of new anticancer drugs and treatments.
作用機序
The primary mechanism of action for antitumor agent-130 involves the inhibition of p300 histone acetyltransferases . This inhibition leads to decreased acetylation of histone proteins, resulting in altered chromatin structure and gene expression. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in reducing tumor growth and invasion .
類似化合物との比較
Antitumor agent-130 is unique in its specific inhibition of p300 histone acetyltransferases. Similar compounds include:
Doxorubicin: Often used in combination with this compound for enhanced anticancer effects.
Other HAT inhibitors: Compounds like anacardic acid and garcinol also inhibit histone acetyltransferases but may have different specificities and potencies.
In comparison, this compound stands out due to its potent inhibition of p300 HAT and its effectiveness in combination therapies .
特性
分子式 |
C20H18ClNO5 |
---|---|
分子量 |
387.8 g/mol |
IUPAC名 |
18,19-dimethoxy-5,7,11-trioxa-14-azoniapentacyclo[12.8.0.02,10.04,8.016,21]docosa-1(22),2,4(8),9,14,16,18,20-octaene;chloride |
InChI |
InChI=1S/C20H18NO5.ClH/c1-22-17-6-12-5-15-14-8-19-20(26-11-25-19)9-16(14)24-4-3-21(15)10-13(12)7-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZSDRRQBTAAIWJR-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C2C=[N+]3CCOC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。